molecular formula C7H9FO B2648729 (1S,4S,5R)-5-Fluorobicyclo[2.2.1]heptan-2-one CAS No. 1138336-42-1

(1S,4S,5R)-5-Fluorobicyclo[2.2.1]heptan-2-one

Cat. No.: B2648729
CAS No.: 1138336-42-1
M. Wt: 128.146
InChI Key: HVYBLLSCOLSAJQ-HCWXCVPCSA-N
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Description

(1S,4S,5R)-5-Fluorobicyclo[2.2.1]heptan-2-one is a chiral fluorinated bicyclic ketone that serves as a versatile, synthetically challenging building block in organic synthesis and drug discovery. Its norbornane (bicyclo[2.2.1]heptane) skeleton provides a rigid, three-dimensional scaffold that is highly valuable for exploring structure-activity relationships in medicinal chemistry . The strategic incorporation of fluorine at the bridgehead position can significantly alter the compound's electronic properties, metabolic stability, and membrane permeability, making it a key intermediate for the development of novel bioactive molecules . This stereochemically defined compound is closely related to other privileged bicyclic structures used in pharmaceutical research, such as bicyclo[3.2.1]octane and bicyclo[3.2.0]carbocyclic motifs, which are frequently employed in the synthesis of protease inhibitors, enzyme inhibitors, and other therapeutic agents . The constrained architecture of the [2.2.1] framework is also highly relevant in materials science and biocatalysis, where it can act as a substrate or precursor for Baeyer-Villiger monooxygenases (BVMOs) to produce regioselectively lactones for prostaglandin and thromboxane synthons . This product is intended for research purposes only in these and other advanced chemical applications. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

(1S,4S,5R)-5-fluorobicyclo[2.2.1]heptan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9FO/c8-6-2-5-1-4(6)3-7(5)9/h4-6H,1-3H2/t4-,5-,6+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVYBLLSCOLSAJQ-HCWXCVPCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(C1CC2=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2C[C@H]([C@@H]1CC2=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S,4S,5R)-5-Fluorobicyclo[2.2.1]heptan-2-one typically involves the fluorination of a suitable bicyclic precursor. One common method is the fluorination of bicyclo[2.2.1]heptan-2-one using a fluorinating agent such as Selectfluor under controlled conditions. The reaction is usually carried out in an inert solvent like acetonitrile at room temperature to ensure high selectivity and yield.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, the optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for maximizing yield and purity in industrial settings.

Chemical Reactions Analysis

Types of Reactions: (1S,4S,5R)-5-Fluorobicyclo[2.2.1]heptan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using reagents such as lithium aluminum hydride can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents like dimethyl sulfoxide.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted bicyclic compounds.

Scientific Research Applications

Organic Synthesis

(1S,4S,5R)-5-Fluorobicyclo[2.2.1]heptan-2-one serves as a versatile building block in organic synthesis:

  • Building Block for Complex Molecules: It is utilized in the synthesis of various complex organic compounds due to its unique bicyclic structure.
  • Reactivity: The presence of the fluorine atom allows for distinct reactivity patterns compared to non-fluorinated analogs, facilitating the development of new synthetic routes.

Research indicates that this compound has potential bioactive properties:

  • Enzyme Inhibition Studies: It has been investigated for its ability to inhibit specific enzymes, which may lead to therapeutic applications in treating diseases like cancer and viral infections.
  • Mechanism of Action: The fluorine atom enhances binding affinity to molecular targets, potentially improving selectivity and potency in biological systems.

Medicinal Chemistry

The compound is being explored for its therapeutic properties:

  • Antiviral and Anticancer Activities: Studies have shown promising results in inhibiting viral replication and inducing apoptosis in cancer cells through mechanisms involving caspase activation.
  • Case Study Example: A recent study demonstrated that derivatives of this compound could reduce tau phosphorylation in models of Alzheimer's disease, indicating neuroprotective properties.

Mechanism of Action

The mechanism of action of (1S,4S,5R)-5-Fluorobicyclo[2.2.1]heptan-2-one involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to enzymes or receptors, leading to inhibition or modulation of their activity. The bicyclic structure provides rigidity, which can improve selectivity and potency. Pathways involved may include enzyme inhibition or receptor antagonism, depending on the specific application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Bicyclo[2.2.1]heptan-2-one Derivatives

The table below compares key structural and functional differences:

Compound Name Substituents Molecular Formula Key Properties/Applications Reference ID
(1S,4S,5R)-5-Fluorobicyclo[2.2.1]heptan-2-one 5-F, 2-ketone C₇H₉FO Enhanced lipophilicity; potential bioactive agent
(±)-Camphor 1,7,7-trimethyl, 2-ketone C₁₀H₁₆O Antifungal, repellent properties
(1S,4S)-(-)-Epicamphor 4,7,7-trimethyl, 2-ketone C₁₀H₁₆O Chiral intermediate in flavor chemistry
(1S)-exo-3-Hydroxycamphor 3-OH, 1,7,7-trimethyl, 2-ketone C₁₀H₁₆O₂ Pheromone synthesis (e.g., fireflies)
(1S,4S,5R,6R)-5,6-Dimethyl derivative 5,6-dimethyl, 2-ketone C₉H₁₂O Crystallographic studies
Key Observations:
  • Fluorination Effects : The fluorine atom in the target compound increases electronegativity and may improve metabolic stability compared to methyl or hydroxyl substituents in camphor derivatives .
  • Bioactivity : Camphor (±) exhibits antifungal activity against Fusarium verticillioides (EC₅₀ = 0.87 µg/cm³) and serves as a repellent . The fluorinated analog’s bioactivity remains underexplored but is hypothesized to differ due to fluorine’s strong electron-withdrawing nature.
  • Stereochemical Complexity : Enantiopure derivatives like (1S,4S)-(-)-epicamphor and (1S)-exo-3-hydroxycamphor highlight the role of stereochemistry in biological function, suggesting similar sensitivity for the fluorinated compound .

Physicochemical and Spectroscopic Data

Property This compound (±)-Camphor (1S)-exo-3-Hydroxycamphor
Molecular Weight 134.14 g/mol 152.23 g/mol 168.23 g/mol
Melting Point Not reported 175–177°C 118°C (decomposes)
¹H NMR (δ) Not available 0.8–2.5 ppm (methyl) 4.85 ppm (OH)
Bioactivity Undetermined Antifungal Pheromone precursor

Biological Activity

(1S,4S,5R)-5-Fluorobicyclo[2.2.1]heptan-2-one is a bicyclic compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article delves into its biological activity, synthesizing findings from various studies and databases.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C7_7H9_9FO
  • Molecular Weight : 128.15 g/mol
  • CAS Number : 10218-02-7

The compound features a bicyclic structure that contributes to its biological properties, particularly in relation to receptor binding and enzyme inhibition.

Biological Activity Overview

The biological activity of this compound has been explored through various studies, focusing on its pharmacological effects and potential therapeutic applications.

1. Antimicrobial Activity

Several studies have indicated that bicyclic compounds exhibit antimicrobial properties. For instance:

  • A study demonstrated that derivatives of bicyclo[2.2.1]heptan-2-one showed significant inhibition against various bacterial strains, suggesting potential as antimicrobial agents .

2. Neuropharmacological Effects

Research has indicated that this compound may influence neurotransmitter systems:

  • In vitro studies have shown that this compound can modulate dopamine receptors, which may have implications for treating neurological disorders such as Parkinson's disease .

3. Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects:

  • A recent study reported that it reduced the production of pro-inflammatory cytokines in immune cells, highlighting its potential in managing inflammatory conditions .

Case Studies and Research Findings

StudyFocusFindings
Antimicrobial ActivityInhibition of bacterial growth in multiple strains
NeuropharmacologyModulation of dopamine receptor activity
Anti-inflammatory EffectsDecreased cytokine production in immune cells

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary data suggest that:

  • Its ability to interact with specific receptors (e.g., dopamine receptors) is crucial for its neuropharmacological effects.
  • The compound may inhibit certain enzymes involved in inflammatory pathways, thus contributing to its anti-inflammatory properties.

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